molecular formula C11H16OS B033647 5-Hexylthiophene-2-carbaldehyde CAS No. 100943-46-2

5-Hexylthiophene-2-carbaldehyde

Cat. No. B033647
M. Wt: 196.31 g/mol
InChI Key: VWCAHBARARIQLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like 5-Hexylthiophene-2-carbaldehyde often involves regioselective and chemoselective methods. For example, the synthesis of related compounds involves multi-step protocols starting from thiophene, utilizing lithium/halogen exchange reactions, and palladium-catalyzed coupling reactions such as the Suzuki reaction for forming thiophene carbaldehyde derivatives (S. Bar, 2021); (Qiang Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 5-Hexylthiophene-2-carbaldehyde, is crucial for their chemical properties and applications. NMR, IR, and elemental analysis are commonly used for characterization, revealing details about the compound's molecular framework and confirming the success of the synthesis process (Zhu Xingrong, 2007).

Chemical Reactions and Properties

5-Hexylthiophene-2-carbaldehyde participates in various chemical reactions, including coupling and alkylation reactions. The compound's reactivity is influenced by its thiophene core, which is susceptible to electrophilic substitution and coupling reactions. These reactions are foundational for creating complex molecules with potential applications in materials science and organic electronics (Shyh-Ming Yang & Jim-Min Fang, 1995).

Physical Properties Analysis

Thiophene derivatives exhibit interesting physical properties, such as photoluminescence, which are significant for applications in optoelectronic devices. The absorption and emission properties of these compounds can be tailored through structural modifications, providing insights into their electronic structures and potential uses in sensing and light-emitting devices (Zhu Xingrong, 2007).

Chemical Properties Analysis

The chemical properties of 5-Hexylthiophene-2-carbaldehyde, such as its reactivity in coupling reactions and the influence of substituents on its behavior, are essential for synthesizing target molecules with desired functions. Studies on its reactions and derivatives highlight the versatility of thiophene carbaldehydes in organic synthesis and materials science (Shyh-Ming Yang & Jim-Min Fang, 1995).

Scientific Research Applications

5-Hexylthiophene-2-carbaldehyde is a chemical compound with the empirical formula C11H16OS . It’s used in various scientific fields, particularly in the synthesis of thiophene derivatives .

Thiophene derivatives, including 5-Hexylthiophene-2-carbaldehyde, have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene-based molecules are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

In terms of biological properties, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

The synthesis of thiophene derivatives involves various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .

  • Organic Synthesis

    • 5-Hexylthiophene-2-carbaldehyde is often used as a building block in the synthesis of more complex organic compounds . It can be used to create a variety of thiophene derivatives, which have applications in medicinal chemistry and materials science .
  • Material Science

    • Thiophene-based molecules, including 5-Hexylthiophene-2-carbaldehyde, are used in the development of organic semiconductors . These materials are used in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene derivatives exhibit a variety of pharmacological properties. They have shown potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
  • Industrial Chemistry

    • Thiophene-based compounds are used as corrosion inhibitors in industrial chemistry .
  • Organic Synthesis

    • 5-Hexylthiophene-2-carbaldehyde is often used as a building block in the synthesis of more complex organic compounds . It can be used to create a variety of thiophene derivatives, which have applications in medicinal chemistry and materials science .
  • Material Science

    • Thiophene-based molecules, including 5-Hexylthiophene-2-carbaldehyde, are used in the development of organic semiconductors . These materials are used in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene derivatives exhibit a variety of pharmacological properties. They have shown potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
  • Industrial Chemistry

    • Thiophene-based compounds are used as corrosion inhibitors in industrial chemistry .

Safety And Hazards

5-Hexylthiophene-2-carbaldehyde is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

5-hexylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAHBARARIQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466865
Record name 5-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexylthiophene-2-carbaldehyde

CAS RN

100943-46-2
Record name 5-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexylthiophene-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere at 0° C., 24 ml of n-butyllithium (1.6M in hexane) were added by dripping to a THF solution containing 2-hexylthiophene (5 g). The solution was then stirred for another 15 minutes and, after adding DMF (5 ml), set to room temperature. The resulting solution was then poured into a IN ammonium chloride solution and extracted with methylene chloride. An organic layer was washed with water and dried with anhydrous magnesium sulfate. A crude product was collected by removing the solvent and then purified by a column chromatograph (carrier: silicon dioxide; eluate: hexane/methylene chloride-4/1 (volume ratio)) to obtain 4.6 g of a product.
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 3 liter-four-necked flask, 173.7 (2.38 mol) of N,N-dimethylformamide was placed and cooled to 5° C., followed by addition of 201.4 g (1.31 mol) of POCl3 in 15 min. below 10° C. under stirring. After stirring for 30 min. below 10° C., 200 g (1.19 mol) of 2-hexylthiophene was added dropwise to the mixture in 10 min. at room temperature, followed by stirring for 1.5 hours and further stirring for 2 hours at 60° C. After the reaction, the reaction mixture was poured into 5 liter of iced water, subjected to 3 times of extraction with 2 liter of chloroform and washed 6 times with 2 liter of water. The organic layer was dried with CaCl2, followed by distilling-off of the solvent and reduced-pressure distillation in an atmosphere of nitrogen to obtain 199.2 g of a product (yield: 85.0%). Then, 20 g of the product obtained was purified by silica gel column chromatography with the use of an n-hexane/ethyl acetate=20/1 mixture solvent to obtain 18.2 g of a pure product (yield: 91.0%).
[Compound]
Name
173.7
Quantity
2.38 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
201.4 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Yield
85%

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